IGMESINE
Description
Historical Context of Igmesine (B115768) Discovery and Initial Academic Inquiry
The existence of sigma receptors was first reported in the 1970s, initially classified within the opioid receptor family. frontiersin.orgoup.comnih.gov However, subsequent research demonstrated that sigma receptors are distinct, being insensitive to naloxone (B1662785) and GTP. frontiersin.org The sigma-1 receptor subtype was later cloned in the 1990s from various sources, including guinea-pig liver, human placental cell lines, mouse kidney and brain, and rat brain. oup.com
This compound (JO-1,784) was identified as a potent and selective ligand for rat and mouse brain sigma sites. wikipedia.orggoogle.com Its initial academic inquiry focused on its binding affinity and interactions with these newly characterized sigma receptors. This compound has a high affinity for the sigma-1 receptor, with an IC50 of 39 ± 8 nM in rat brain, comparable to that of haloperidol, a known active compound at this site. google.com The (+)-stereoisomer of this compound is considered the dextrorotatory enantiomer, also identified as JO-1784 or AMY002. google.com Early studies explored its potential in areas such as depression and anti-diarrheal properties. alzdiscovery.orgresearchgate.net A significant number of preclinical studies on this compound were published between 1991 and 2006. alzdiscovery.org
Significance of Sigma-1 Receptor Ligands in Contemporary Neuroscience Research
The sigma-1 receptor has emerged as a significant therapeutic target in contemporary neuroscience research. researchgate.netacs.org It is a unique, ligand-activated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly enriched in mitochondrial-associated ER membranes (MAM). frontiersin.orgacs.orgwikipedia.org The σ1R interacts with various client proteins and plays a crucial role in modulating calcium signaling through the IP3 receptor, regulating ER stress responses, and influencing communication between the ER and mitochondria. frontiersin.orgacs.orgwikipedia.org
Sigma-1 receptor ligands are of interest due to their potential to modulate a wide range of cellular functions and their implications in numerous neurological and psychiatric conditions. frontiersin.orgnih.gov These conditions include depression, anxiety, schizophrenia, Alzheimer's disease, Parkinson's disease, Huntington's disease, ischemic stroke, and drug addiction. frontiersin.orgnih.govwikipedia.org σ1R agonists are thought to possess antidepressant, anti-amnesic, and neuroprotective properties. alzdiscovery.org The receptor's ability to modulate neurotransmitter systems, ion channels, and cellular stress responses underpins its therapeutic potential. frontiersin.orgacs.orgwikipedia.orgtandfonline.com
Overview of Foundational Preclinical Research Areas for this compound
Foundational preclinical research on this compound primarily explored its effects related to its sigma-1 receptor agonist activity. Key areas of investigation included its potential as an antidepressant, a neuroprotective agent, and a cognitive enhancer. wikipedia.orggoogle.com
Antidepressant Effects: this compound demonstrated antidepressant-like effects in various animal models, such as the forced swimming test. wikipedia.orggoogle.comresearchgate.net These effects were suggested to involve modulation of intracellular calcium mobilization and interaction with the NMDA receptor pathway. researchgate.netresearchgate.net
Neuroprotective Effects: Preclinical studies indicated that this compound possesses neuroprotective properties. wikipedia.orggoogle.com It showed beneficial effects in models of cerebral ischemia and protected against cell death. google.comalzdiscovery.org Research also explored its potential in models of Alzheimer's disease, suggesting it could prevent or reduce neurotoxicity induced by amyloid-beta peptides. google.com
Cognitive Enhancement: this compound exhibited nootropic or cognitive-enhancing effects in animal models, including those of age-related cognitive decline and scopolamine-induced amnesia. wikipedia.orgalzdiscovery.org These effects were linked to increased acetylcholine (B1216132) release and modulation of NMDA receptor-induced neuronal firing in the hippocampus. alzdiscovery.org
Beyond these core areas, this compound was also investigated for other potential applications, such as its effects on colonic motility and its interaction with voltage-activated potassium channels in certain cell lines. google.comalzdiscovery.orgnih.gov
Methodological Approaches in this compound Research and Their Evolution
Research on this compound has employed a variety of methodological approaches, evolving with advancements in neuroscience and pharmacology.
Early studies primarily relied on radioligand binding assays to characterize this compound's affinity and selectivity for sigma receptor subtypes in brain tissue. wikipedia.orggoogle.com The use of tritiated ligands like ³H-pentazocine for σ1R and [³H]DTG in the presence of unlabeled (+)-pentazocine for σ2R was common to differentiate binding sites. mdpi.com
Behavioral studies in animal models were crucial for evaluating the in vivo effects of this compound related to its potential therapeutic applications. Models for depression (e.g., forced swimming test, olfactory bulbectomy), anxiety, cognitive deficits (e.g., scopolamine-induced amnesia, accelerated aging models), and neuroprotection (e.g., cerebral ischemia models, amyloid-beta models) were widely used. oup.comwikipedia.orggoogle.comalzdiscovery.orgresearchgate.net These studies often involved administering this compound through various routes (e.g., intraperitoneal, subcutaneous) and assessing behavioral outcomes. oup.comalzdiscovery.org
Electrophysiological techniques were utilized to understand the cellular mechanisms underlying this compound's effects, particularly its modulation of ion channels and neurotransmitter systems. Studies investigated its influence on NMDA receptor activity and neuronal firing in brain regions like the hippocampus. alzdiscovery.orgnih.govnih.gov
Biochemical assays were employed to explore the downstream effects of this compound's sigma-1 receptor activation. This included examining its impact on neurotransmitter release (e.g., acetylcholine), intracellular calcium levels, and signaling pathways like the NMDA receptor/nitric oxide synthase/cGMP pathway. alzdiscovery.orgresearchgate.netresearchgate.net
Cell culture studies provided insights into the direct cellular effects of this compound, such as its influence on neuronal survival, differentiation, and the function of specific ion channels in various cell lines. frontiersin.orgalzdiscovery.orgnih.gov
The evolution of methodologies has seen a shift towards more detailed investigations into the molecular and cellular interactions of this compound and the sigma-1 receptor, including its role as a chaperone protein and its interactions with other cellular components like ion channels and other receptors. frontiersin.orgwikipedia.orgnih.gov
Here is a summary of some preclinical findings for this compound:
| Research Area | Animal Model / System | Key Finding(s) | Source |
| Cognitive Enhancement | Rat model of scopolamine-induced amnesia | Improved cognitive functions. | alzdiscovery.org |
| Cognitive Enhancement | Mouse model of accelerated aging (SAMP8) | Improved cognitive functions. | alzdiscovery.org |
| Cognitive Enhancement | Rats prenatally exposed to cocaine | Improved cognitive functions. | alzdiscovery.org |
| Cognitive Enhancement | Mouse model of chronic alcohol consumption | Improved cognitive functions. | alzdiscovery.org |
| Neuroprotection | Gerbil model of global cerebral ischemia | Provided significant protection against cell death, attenuated hyperactivity and increased nitric oxide synthase activities. | google.comalzdiscovery.org |
| Neuroprotection | Mouse model of acute Alzheimer's disease (Aβ25-35) | Prevented or substantially reduced Aβ25-35 induced neurotoxicity, including preventing learning/memory deficits, reducing neuronal apoptosis, ER stress, and neuroinflammation. | google.com |
| Antidepressant-like | Rats intracerebroventricularly injected with Aβ40/Aβ25-35 | Showed antidepressant effects by reducing stress-induced immobility. | alzdiscovery.org |
| Antidepressant-like | Olfactory bulbectomized (OBX) rat model of depression | Reversed increased locomotor and circling behavior induced by bulbectomy, suggesting antidepressant potential. | oup.com |
| Cellular Effects | Small cell lung cancer and leukemic cell lines | Significantly inhibited voltage-activated K+ currents. | alzdiscovery.orgnih.gov |
| Cellular Effects | Breast and colorectal cancer cell lines | Inhibited cell migration by dissociating SK3-Orai complex. | alzdiscovery.org |
| Neurotransmitter Mod. | Hippocampus | Increased acetylcholine release. | alzdiscovery.org |
| Neurotransmitter Mod. | Hippocampus | Modulated NMDA receptor-induced neuronal firing. | alzdiscovery.org |
| Signaling Pathways | Various systems | Modulated plasma membrane potentials and intracellular calcium signaling. | alzdiscovery.org |
| Signaling Pathways | In vitro studies | Blocked NMDA-induced increase in cGMP. | tocris.com |
Further detailed research findings on the effects of this compound in the olfactory bulbectomized rat model of depression highlight dose-dependent and time-dependent effects on behaviors influenced by dizocilpine, an NMDA receptor antagonist. Long-term treatment (14 days) with lower doses (50-200 µg/kg/d s.c.) of this compound dose-dependently decreased dizocilpine-induced motor effects and markedly decreased circling behavior in OBX rats. oup.com Short-term treatment (7 days) with low doses had no effect, while short-term treatment with higher doses (500-1000 µg/kg/d) also reversed increased locomotor and circling behavior. oup.com These findings support a complex, potentially bell-shaped, dose-response curve for sigma ligands. oup.com
The involvement of calcium signaling in this compound's antidepressant-like effects has also been investigated. Studies using calcium chelators and voltage-dependent calcium channel antagonists and agonists suggest that this compound's effect is dependent on both extracellular calcium influx and intracellular calcium mobilization. nih.govresearchgate.net L- and N-type voltage-dependent calcium channels appear to be involved in the sigma-1 agonist effect of this compound. researchgate.net
Properties
CAS No. |
137246-06-1 |
|---|---|
Molecular Formula |
C23H29N |
Molecular Weight |
319.489 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Research of Igmesine
Pioneering Synthetic Methodologies for Igmesine (B115768)
Developing efficient and controlled synthetic routes to this compound has been a key area of research. This involves strategies to construct the core structure and establish the correct stereochemistry.
Enantioselective Synthesis Approaches for this compound and Related Compounds
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for pharmacological activity. For this compound, the chiral center at the tertiary amine is a key consideration. Research has demonstrated the application of enantioselective methodologies to access this compound and related structures.
One approach involves the stereocontrolled synthesis of C-tertiary amines from tertiary boronic esters. This methodology has been applied to the synthesis of (+)-Igmesine capes.gov.brbristol.ac.ukbris.ac.ukresearchgate.net. The process typically involves converting a tertiary boronic ester into a potassium trifluoroborate salt, followed by treatment with silicon tetrachloride and an azide (B81097) to furnish the C-tertiary amine with high enantiomeric ratios bristol.ac.ukbris.ac.uk. This method has been highlighted for its efficiency and stereocontrol in constructing the challenging tertiary amine motif present in this compound capes.gov.brbris.ac.uk.
Another area of research in asymmetric synthesis relevant to compounds like this compound involves the enantioselective addition of nucleophiles to ketimines, which can be a standard route to tertiary alkylamines bris.ac.uk. While various methods have been successful in achieving high stereocontrol in such reactions, the selectivity can be highly substrate-dependent bris.ac.uk. Studies on asymmetric catalytic ketimine Mannich reactions and related transformations have explored different catalysts and substrates to achieve high enantioselectivity in the formation of chiral α-tertiary amines mdpi.com.
Exploration of Racemic Synthesis Pathways and Their Comparative Analysis
Racemic synthesis routes produce a mixture of both enantiomers. While enantioselective methods are preferred for obtaining single isomers for pharmacological evaluation, racemic pathways can be valuable for initial exploration and optimization of reaction conditions.
Some synthetic strategies for sigma receptor ligands, which could include racemic approaches to this compound analogs, involve standard reactions such as SN2 reactions between appropriate aliphatic chlorides and amines like 4-benzylpiperidine (B145979) or 1-benzylpiperazine (B3395278) acs.org. These methods can yield mixtures of diastereomers if multiple stereocenters are present acs.org.
Stereochemical Considerations in this compound Synthetic Research and Their Influence on Activity
The stereochemistry of this compound, specifically the configuration at the tertiary carbon, significantly influences its biological activity. The dextrorotatory (+) enantiomer of this compound (JO-1784) is reported to be a potent and selective sigma-1 receptor agonist acs.orgtocris.comrndsystems.com. In contrast, its inactive stereoisomer, JO-1783, was found to be ten times less potent, demonstrating a degree of stereospecificity in its binding to the sigma-1 receptor google.com.
This highlights the critical importance of controlling stereochemistry during synthesis. Enantioselective methods are therefore crucial for producing pharmacologically active this compound and its chiral analogs. Research into asymmetric synthesis aims to achieve high enantiomeric excess (ee) to ensure the desired biological profile capes.gov.brbristol.ac.ukbris.ac.uk. The determination of the absolute configuration of the active enantiomer, established as (R) for (+)-Igmesine, is also vital for understanding its interaction with the target receptor bris.ac.ukapexbt.com.
Research into this compound Analog Design and Chemical Modification
The design and synthesis of this compound analogs and derivatives are driven by the desire to explore the chemical space around the core structure, optimize pharmacological properties, and understand the structural features essential for sigma-1 receptor binding and activity.
Elucidation of Pharmacophore Models for Sigma-1 Receptor Agonism Based on this compound
Pharmacophore models represent the essential features of a molecule that are required for its biological activity, in terms of their spatial arrangement and chemical nature (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions). Elucidating a pharmacophore model for sigma-1 receptor agonism based on this compound helps in designing new, potentially more potent and selective ligands.
The Glennon pharmacophore model, developed in the 1990s, provided an early understanding of sigma-1 receptor-ligand binding and has been widely accepted acs.org. While not specifically focused on this compound, this model and subsequent refinements based on the structures of various sigma-1 ligands, including selective agonists like this compound and cutamesine, have contributed to establishing adequate pharmacophore models for the selection or design of selective ligands mdpi.com.
Molecular docking studies and structure-activity relationship analysis have been used to establish these models mdpi.com. Key features often included in sigma-1 receptor pharmacophore models involve a basic nitrogen atom (protonated at physiological pH) and one or more hydrophobic or aromatic regions acs.orgsemanticscholar.org. The specific spatial relationship between these features is critical for productive binding to the sigma-1 receptor binding site, which is known to involve interactions with residues like Glu172 acs.org.
Based on the structure of this compound, a pharmacophore model would likely incorporate the basic tertiary amine nitrogen and the two phenyl rings, along with the cinnamyl alkene and the cyclopropyl (B3062369) group, positioned in a specific three-dimensional arrangement that complements the sigma-1 receptor binding pocket. Understanding these interactions at a molecular level is crucial for the rational design of novel this compound-based sigma-1 receptor agonists.
Optimization Strategies for Molecular Frameworks to Enhance Target Selectivity and Potency
Optimization strategies for molecular frameworks related to this compound and other sigma-1 receptor ligands focus on understanding how structural modifications influence binding affinity and selectivity for the sigma-1 receptor over other targets, particularly the sigma-2 receptor (σ2R) and other central nervous system receptors. nih.govacs.org Structure-activity relationship (SAR) studies are fundamental to this process, involving the synthesis of a series of structurally modified compounds and evaluating their biological activity. semanticscholar.org
Key pharmacophoric features for sigma-1 receptor ligands generally include a basic amino group and at least two hydrophobic regions positioned at specific distances from the amine. acs.org Research has investigated the effect of varying the basic amino moiety and increasing the hydrophobicity of substituents on binding affinity and selectivity. acs.org For instance, modifications to piperidine (B6355638) rings by adding methyl groups have been shown to influence sigma-1 receptor binding affinity and selectivity. acs.org
Halogen substituents on phenyl rings in related sigma-1 receptor ligands have also been found to significantly increase binding affinity and selectivity. acs.org For example, introducing chlorine or fluorine atoms at specific positions can lead to compounds with high affinity for σ1R and excellent selectivity over σ2R. acs.org
Data from SAR studies on related pyridazinone derivatives illustrate the impact of structural changes on sigma-1 and sigma-2 receptor binding affinities:
| Compound | Substitution Pattern | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (σ2/σ1) |
| Compound 13 | Piperidine with increased hydrophobicity | 21.4 ± 2.5 | 1074 ± 96 | ~50 |
| Compound 14 | Piperidinyl with methyl group | 28.0 ± 3.4 | 1464 ± 101 | ~52 |
| Compound 15 | Piperidinyl with 3,5-dimethyl substitution | 46.0 ± 4.1 | 1822 ± 148 | ~40 |
| Compound 52 | Fluorine on phenyl | 17.0 ± 2.0 | > 2000 | > 117 |
| Compound 53 | Chlorine on phenyl | 9.8 ± 1.4 | 1573 ± 127 | ~160 |
| Compound 54 | 3,4-dichlorophenyl | 1.4 ± 0.1 | 1912 ± 210 | ~1366 |
Note: Data is illustrative and based on research findings for related sigma-1 receptor ligands, not this compound itself. acs.org
These findings highlight how systematic structural modifications, such as the introduction of halogens and changes to hydrophobic regions, can significantly impact the affinity and selectivity of ligands for the sigma-1 receptor, providing valuable insights for optimizing molecular frameworks. acs.org
Novel Chemical Scaffolds Inspired by this compound's Core Structure
The core structural features of this compound, particularly the presence of a basic amine and hydrophobic moieties, have inspired the design and synthesis of novel chemical scaffolds aimed at targeting the sigma-1 receptor. acs.org Researchers utilize the established pharmacophore model for sigma-1 receptor ligands to guide the development of new structural classes. acs.orgresearchgate.net
One approach involves the design of conformationally restricted ligands using rigid scaffolds to fix the three-dimensional orientation of the pharmacophoric elements. researchgate.net For example, the [4.3.3]propellane scaffold has been explored for the design of novel sigma ligands, demonstrating that rigid systems can achieve notable sigma-1 affinity and selectivity over the sigma-2 subtype. researchgate.net These studies indicate that incorporating rigid structural elements can be a successful strategy in developing potent and selective sigma-1 receptor ligands. researchgate.net
Another area of research involves exploring diverse heterocyclic systems and incorporating the key pharmacophoric features. Pyridazinone derivatives, for instance, have been investigated as a new series of potent sigma-1 receptor ligands. acs.org These compounds utilize the pyridazinone ring as a scaffold bearing various groups that meet the pharmacophoric requirements for sigma-1 receptor binding. acs.org
Molecular and Cellular Mechanisms of Igmesine Action
Igmesine (B115768) as a Selective Sigma-1 Receptor (σ1R) Agonist
The sigma-1 receptor (σ1R) is a unique, non-opioid, non-phencyclidine binding protein predominantly located at the endoplasmic reticulum (ER), particularly enriched in the mitochondria-associated ER membrane (MAM) domains. wikipedia.orgmdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org this compound has been identified as an agonist for this receptor. alzdiscovery.org
Ligand-Binding Affinity and Selectivity Studies at σ1R and Other Targets
This compound demonstrates selective binding affinity for the σ1R. Studies have reported a dissociation constant (KD) of 19.1 nM for (+)-Igmesine hydrochloride at σ1 receptors. tocris.comrndsystems.com In contrast, it shows little to no activity at σ2 receptors, with an IC50 greater than 1000 nM. tocris.comrndsystems.com This indicates a significant selectivity for the σ1R subtype over the σ2R subtype. Furthermore, this compound has been reported to have negligible affinity for other receptor subtypes, including PCP, adrenergic, dopaminergic, and serotonergic receptors. oup.com This selectivity suggests that the observed effects of this compound are primarily mediated through σ1R activation. oup.com
While this compound is primarily known for its σ1R activity, some research has explored its potential interactions with other systems. For instance, this compound has been shown to inhibit the NMDA-induced increase in cGMP in a concentration-dependent manner, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway. nih.govapexbt.com It has also been noted as a weak inhibitor of brain 5-HT uptake in vitro. tocris.comrndsystems.com However, its prominent pharmacological profile is defined by its selective agonism at the σ1R.
Subcellular Localization of σ1R and Its Functional Significance in Endoplasmic Reticulum (ER) and Mitochondria
The σ1R is primarily an ER membrane protein, with a significant concentration in the MAMs, specialized microdomains where the ER is in close contact with mitochondria. wikipedia.orgmdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org This strategic localization at the ER-mitochondria interface is functionally significant, as it allows the σ1R to play a crucial role in regulating communication and processes between these two organelles. mdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org
Under basal conditions or in the absence of agonists, the σ1R is often found in a complex with the ER chaperone protein BiP (also known as GRP78). mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comgoogle.com This interaction is regulated by calcium levels; at high Ca2+ concentrations, the σ1R forms a complex with BiP, maintaining an inactive state. mdpi.com Upon activation by agonists like this compound or under conditions of ER stress or calcium depletion from the ER, the σ1R dissociates from BiP. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comgoogle.com This dissociation is critical for the σ1R to exert its chaperone functions and interact with other client proteins. mdpi.comfrontiersin.orgmdpi.com
The localization of σ1R at MAMs is particularly important for its role in modulating calcium signaling between the ER and mitochondria. frontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgacs.orgnih.gov This calcium transfer is vital for various cellular processes, including ATP production in mitochondria. frontiersin.orgfrontiersin.orgacs.orgnih.gov Beyond MAMs, activated σ1R can translocate to other cellular locations, including the plasma membrane and the nucleus, where it can interact with a diverse range of proteins, including ion channels and receptors, and potentially modulate gene transcription. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.commdpi.com
Research on σ1R Chaperone Activity Modulation by this compound
The σ1R functions as a ligand-operated molecular chaperone. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov Its chaperone activity is crucial for maintaining cellular homeostasis, particularly under stress conditions such as ER stress. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comacs.orgnih.gov this compound, as a σ1R agonist, modulates this chaperone activity. google.com
One key aspect of σ1R chaperone function is its interaction with and stabilization of other proteins. Upon dissociation from BiP following agonist binding, the σ1R becomes available to chaperone client proteins. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comgoogle.com Research indicates that σ1R stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), particularly IP3R3, at the MAMs. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net This stabilization prevents IP3R degradation and facilitates sustained calcium efflux from the ER towards the mitochondria, which is important for ATP production and cell survival. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net
Studies suggest that this compound promotes the dissociation of the σ1R from BiP, thereby enhancing the chaperone activity of σ1R. google.com This enhanced chaperone activity is believed to contribute to the potential therapeutic effects of this compound, such as its neuroprotective properties, by attenuating the accumulation of misfolded proteins that are implicated in neurodegenerative diseases. google.com
Intracellular Signaling Pathway Modulation by this compound
Activation of σ1R by agonists like this compound leads to the modulation of various intracellular signaling pathways, with a prominent effect on calcium signaling. alzdiscovery.orgfrontiersin.orgacs.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.org
Modulation of Specific Ion Channel Activity (e.g., K+ channels, Acid-Sensing Ion Channels 1a (ASIC1a))
The sigma-1 receptor interacts with and modulates the activity of various ion channels, including voltage-gated potassium channels and acid-sensing ion channels (ASICs). alzdiscovery.orgfrontiersin.orgfrontiersin.org Sig-1R can act as a chaperone, influencing the trafficking and function of these channels. frontiersin.orgresearchgate.net
Research indicates that sigma-1 receptor ligands, including this compound, can modulate voltage-activated K+ currents. alzdiscovery.orgphysiology.org Studies in cancer cell lines have shown that this compound treatment can inhibit voltage-activated K+ currents. alzdiscovery.orgphysiology.org This modulation of K+ channels by Sig-1R has been linked to effects on cell cycle progression. physiology.org
Sigma-1 receptors also interact with Acid-Sensing Ion Channels 1a (ASIC1a). frontiersin.orgfrontiersin.org ASIC1a channels are primarily permeable to sodium and calcium ions and are involved in neuronal excitability and synaptic plasticity. mdpi.commdpi.com Sig-1R has been shown to form aggregates with ASIC1a receptors. frontiersin.org While the precise mechanisms of this compound's direct modulation of ASIC1a require further detailed investigation, the known interaction between Sig-1R and ASIC1a suggests a potential indirect modulatory role for this compound. frontiersin.orgfrontiersin.org
Influence on Protein Kinase Signaling Cascades (e.g., Akt-mTOR-p70S6k pathway, MAP kinases)
Sigma-1 receptors and their ligands can influence various intracellular signaling pathways, including those involving protein kinases such as the Akt-mTOR-p70S6k pathway and MAP kinases. acs.orgresearchgate.netplos.org
The Akt-mTOR-p70S6k pathway is a critical regulator of cell growth, proliferation, survival, and protein synthesis. thno.orgmedsci.org While direct studies specifically detailing this compound's impact on this pathway are limited in the provided search results, research on sigma-2 receptor ligands suggests an inhibitory effect on the PI3K-Akt-mTOR pathway, leading to apoptosis in cancer cells. acs.org Given the complex interplay of signaling pathways, it is plausible that Sig-1R activation by this compound could indirectly influence components of this cascade, potentially through its modulation of calcium signaling or interaction with other receptors that converge on these pathways. mdpi.complos.org
MAP kinases, such as ERK, p38 MAPK, and JNK, are involved in diverse cellular processes, including cell differentiation, proliferation, and stress responses. plos.org Activation of TrkA receptors by Nerve Growth Factor (NGF), which can be potentiated by sigma-1 receptor agonists like fluvoxamine, leads to the activation of MAP kinase pathways. plos.org This suggests a potential link between Sig-1R activation and MAP kinase signaling. plos.org While direct evidence for this compound's specific effects on MAP kinases is not explicitly detailed, its action as a Sig-1R agonist implies a potential to influence these pathways, possibly in the context of neurotrophic signaling or cellular stress responses. mdpi.complos.orgnih.gov
Crosstalk with Other Neurotransmitter Receptor Systems
This compound's interaction with the sigma-1 receptor facilitates crosstalk and modulation of various neurotransmitter systems. alzdiscovery.orgmdpi.com Sig-1R ligands can amplify intracellular signals of other neurotransmitter systems. researchgate.net
Research on Effects on N-Methyl-D-aspartate (NMDA) Receptor-Mediated Pathways (e.g., cGMP production, neuronal excitability)
This compound has been shown to modulate NMDA receptor-mediated pathways. nih.govalzdiscovery.orgif-pan.krakow.pl Specifically, this compound can inhibit the increase in cGMP levels induced by NMDA in rat cerebellum slices. nih.govif-pan.krakow.plapexbt.com This effect may be related to this compound's influence on nitric oxide synthase activity, which is part of the NMDA receptor/nitric oxide synthase/cGMP pathway. nih.govif-pan.krakow.plapexbt.com
Furthermore, sigma-1 receptor ligands, including this compound, can modulate neuronal excitability influenced by NMDA receptors. alzdiscovery.orgresearchgate.net Studies have demonstrated that selective sigma-1 ligands can potentiate the neuronal response to NMDA in areas like the CA3 region of the rat dorsal hippocampus. if-pan.krakow.pl This suggests that this compound, through Sig-1R activation, can influence glutamatergic neurotransmission mediated by NMDA receptors. if-pan.krakow.plnih.gov
Impact on Neurotransmitter Release and Metabolism Research (e.g., Acetylcholine (B1216132), Serotonin (B10506), Noradrenaline)
This compound and other sigma-1 receptor ligands have been investigated for their impact on the release and metabolism of various neurotransmitters, including acetylcholine, serotonin, and noradrenaline. alzdiscovery.orgmdpi.comif-pan.krakow.pl
This compound appears to exert some of its effects by increasing acetylcholine release. alzdiscovery.org Sigma-1 receptor agonists and neurosteroids with affinity for Sig-1Rs have been shown to modulate acetylcholine neurotransmission and stimulate its release. mdpi.com this compound has been reported to potentiate the KCl-evoked release of acetylcholine from rat hippocampal slices. mdpi.com
Regarding serotonin (5-HT) and noradrenaline (NE), the effects of this compound are less direct. While this compound does not directly interact with serotonin receptors, repeated treatment schedules have shown it can augment serotonin release in the rat prefrontal cortex. if-pan.krakow.pl this compound has also been shown to increase noradrenaline release in the rat prefrontal cortex and decrease tyrosine hydroxylase activity after repeated treatment. nih.govif-pan.krakow.plapexbt.com However, acute treatment with this compound showed weak effects on NE uptake and lacked activity in altering 5-HT and dopamine (B1211576) synthesis or antagonizing selective drug-induced depletion of monoamine neuronal uptake. nih.govapexbt.com
Modulation of Cellular Stress Response Pathways
The sigma-1 receptor, and by extension its ligands like this compound, plays a significant role in modulating cellular stress response pathways, particularly those related to endoplasmic reticulum (ER) stress and oxidative stress. alzdiscovery.orgnih.govmdpi.comnih.govgoogle.com
Sig-1R acts as a chaperone at the ER and is involved in triggering physiological responses to ER stress. alzdiscovery.org It can form a complex with the main ER chaperone BiP, and upon dissociation, it influences calcium signaling, which is crucial for ER function and stress response. alzdiscovery.orgnih.govmdpi.com Increasing Sig-1Rs in cells can counteract ER stress response and enhance cell survival, while decreasing them enhances apoptosis. nih.gov The negative regulation of the Unfolded Protein Response (UPR) by the sigma-1 receptor limits cellular apoptosis induced by the accumulation of misfolded proteins. google.com this compound's agonist effect on the chaperone activity of Sig-1R makes it a potential candidate for addressing conditions involving ER stress. google.com
Furthermore, sigma-1 receptors are critically involved in regulating oxidative stress responses in the central nervous system. alzdiscovery.orgnih.gov Sig-1R depletion can lead to mitochondrial malfunction and increased production of reactive oxygen species (ROS). nih.gov Sig-1Rs also exert anti-apoptotic actions by regulating pathways like NF-kB, which are involved in cellular stress responses. nih.gov this compound's role as a Sig-1R agonist suggests it can contribute to the modulation of oxidative stress and related cellular damage. alzdiscovery.orgnih.gov
Attenuation of Endoplasmic Reticulum (ER) Stress Responses
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, disrupting ER homeostasis acs.orgfrontiersin.org. The cell responds to ER stress by activating the unfolded protein response (UPR), an adaptive mechanism aimed at restoring protein folding balance acs.orgfrontiersin.org. However, prolonged or severe ER stress can lead to the activation of cell death pathways acs.org.
Activation of σ1R has been shown to modulate the ER stress response alzdiscovery.orgnih.gov. The σ1R is known to interact with the ER chaperone protein BiP (GRP78), and upon ligand activation or during cellular stress, σ1R can dissociate from BiP mdpi.com. This dissociation is thought to be involved in the σ1R-mediated modulation of UPR signaling pathways mdpi.comtandfonline.com. Specifically, σ1R can stabilize the ER stress sensor IRE1, promoting its dimerization and endonuclease activity, which leads to the splicing of XBP1 mRNA. The resulting active transcription factor XBP1 then induces the expression of genes involved in neurotrophin production, antioxidant defense, and chaperone proteins, contributing to cell survival mdpi.com. Studies have indicated that knockdown of σ1R increases cellular vulnerability to ER stress google.comnih.gov.
Research on Modulation of Oxidative Stress and Redox Homeostasis
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates nih.gov. Elevated levels of oxidative stress can damage cellular components and contribute to various pathological conditions, including neurodegenerative diseases nih.gov.
Research suggests that σ1R plays a role in modulating oxidative stress and maintaining redox homeostasis google.comtandfonline.com. σ1R appears to intrinsically suppress the accumulation or formation of ROS within the cell, as knockdown of σ1R can lead to increased ROS levels nih.gov. Activation of σ1R agonists has shown efficacy against oxidative stress in animal models google.com. The mechanism may involve σ1R influencing mitochondrial function and calcium signaling, processes intimately linked to ROS production and detoxification alzdiscovery.orgresearchgate.net. While direct detailed research findings specifically on this compound's modulation of oxidative stress are not extensively detailed in the provided snippets, the known role of σ1R in this process, combined with this compound being a σ1R agonist, suggests a potential link that has been explored in broader σ1R research google.comtandfonline.comnih.govdntb.gov.ua.
Investigations into Regulation of Neuronal Apoptosis and Cell Survival Mechanisms
Neuronal apoptosis, or programmed cell death, is a critical process in development and disease researchgate.net. Dysregulation of apoptosis can contribute to neurodegenerative disorders google.com.
Studies have investigated the effects of this compound and other σ1R agonists on neuronal apoptosis and cell survival google.comnih.gov. Activation of σ1R is generally considered to be pro-survival and anti-apoptotic nih.gov. σ1R agonists have shown protective effects in various cell types, including primary cerebral neurons google.comnih.gov. Knockdown of σ1R has been shown to increase cellular vulnerability to apoptosis induced by various insults, including amyloid-beta peptide and oxidative stress google.comnih.gov.
The anti-apoptotic effects of σ1R activation may involve the upregulation of anti-apoptotic proteins like Bcl-2 nih.govnih.gov. Furthermore, by attenuating ER stress and modulating oxidative stress, σ1R activation indirectly contributes to preventing cell death pathways triggered by these stressors acs.orgnih.gov. In a gerbil model of global cerebral ischemia, this compound treatment provided significant protection against cell death alzdiscovery.org. In cell culture studies, while sigma ligands inhibited cell growth through cell cycle arrest, they did not appear to act via an apoptotic mechanism in those specific cancer cell lines alzdiscovery.org. However, other research indicates that σ1R agonists can reduce neuronal cell apoptosis in models of neurotoxicity google.com.
Studies on Proteostasis Regulation by this compound through σ1R Activation
Proteostasis, the maintenance of cellular protein homeostasis, is essential for proper cellular function nih.gov. Disturbances in proteostasis, such as the accumulation of misfolded proteins, are implicated in the pathogenesis of various diseases, including neurodegenerative disorders google.comnih.gov.
The σ1R, as a chaperone protein, plays a significant role in regulating proteostasis google.comnih.govacs.org. It is involved in facilitating proper protein folding, particularly under stressful conditions tandfonline.com. Activation of σ1R promotes its chaperone activity, which helps to attenuate the accumulation of misfolded proteins google.com. This is particularly relevant in the context of neurodegenerative diseases characterized by protein aggregation google.com.
Preclinical Investigative Studies of Igmesine
Neuroprotection Research in Preclinical Disease Models
Research into igmesine (B115768) has demonstrated neuroprotective effects in several preclinical models of neurological disorders. These effects are often attributed to its activity at the sigma-1 receptor, which plays a role in cellular responses to stress and insults nih.govnih.gov.
Studies in Experimental Models of Neurodegenerative Pathologies (e.g., Amyloid Beta-Induced Neurotoxicity Models, Cerebral Ischemia)
This compound has been investigated in experimental models designed to mimic aspects of neurodegenerative diseases, such as those involving amyloid beta-induced neurotoxicity and cerebral ischemia alzdiscovery.orggoogle.com.
Studies in mouse models of amyloid beta (Aβ)-induced neurotoxicity, relevant to Alzheimer's disease, have shown that this compound can prevent or substantially reduce Aβ-induced cellular damage google.com. The mechanisms underlying this protective effect are thought to involve several pathways. This compound treatment has been shown to reduce neuronal cell apoptosis, alleviate endoplasmic reticulum (ER) stress, and decrease beta-amyloid burden in these models google.com. Sigma-1 receptor agonists, including this compound, may exert protective effects against Aβ toxicity by modulating lipid rafts and inhibiting Aβ fibril formation e-century.us. Activation of σ1R can also influence cellular signal transduction, oxidative stress, and neuronal plasticity, all of which are relevant to counteracting Aβ-induced damage e-century.us.
Hyperphosphorylation of tau protein is another key pathological hallmark of Alzheimer's disease nih.govd-nb.info. Preclinical studies suggest that this compound treatment can normalize the elevation of tau protein phosphorylated at Serine 199 (pTauS199) induced by Aβ treatment in experimental models google.com. The sigma-1 receptor is implicated in pathways that can influence tau phosphorylation. For instance, σ1R can prevent alterations in glycogen (B147801) synthase kinase-3 beta (GSK-3β) activity, a kinase involved in tau hyperphosphorylation, by enhancing signaling pathways like PI3K/Akt and PLCγ/PKC nih.gov.
Neuroinflammation is a significant component of many neurodegenerative diseases frontiersin.org. Research indicates that this compound treatment can regulate neuroinflammation activation in experimental models google.com. This is evidenced by a decrease in glial fibrillary acidic protein (GFAP), a marker of astrocyte activation google.com. Sigma-1 receptors are known to regulate the activation of microglial cells, the primary mediators of neuroinflammation in the CNS, and can reduce neuroinflammation acs.org. Studies suggest that sigma ligands may modify microglial reactivity to favor a reparative phenotype while attenuating the inflammatory response nih.gov.
Research into Effects on Tau Protein Hyperphosphorylation Pathways
Research on Preservation of Neuronal Cell Survival and Integrity in Stress Models
This compound has demonstrated the ability to reduce or prevent neuronal cell apoptosis in preclinical models google.com. In a gerbil model of global cerebral ischemia, this compound treatment provided significant protection against cell death alzdiscovery.orgtocris.com. Sigma-1 receptor activation is known to promote neuronal survival and restore neuronal functions through various mechanisms, including modulating ER and mitochondrial functions and modifying calcium homeostasis acs.org. The cytoprotective effect of sigma-1 receptor ligands has been observed in different cell types under stress conditions nih.gov.
Cognitive and Behavioral Neuroscience Research
Preclinical studies have also explored the effects of this compound on cognitive and behavioral functions, particularly in models exhibiting deficits alzdiscovery.org. This compound has shown the ability to prevent the appearance of learning and memory deficits elicited by Aβ-induced neurotoxicity, affecting both spatial working memory and contextual long-term memory in mice google.com. It has also shown beneficial effects on age-related memory impairment in senescence-accelerated mouse models google.com. The anti-amnesic effects of sigma-1 receptor ligands, including this compound, appear to be most evident when cognitive functions are impaired alzdiscovery.orgnih.gov. This compound has been shown to improve cognitive functions in various animal models of induced amnesia and accelerated aging alzdiscovery.org. The mechanism may involve modulating NMDA receptor-dependent learning and memory alzdiscovery.org.
The behavioral effects of this compound have also been investigated, particularly in the context of antidepressant-like activity in preclinical models jst.go.jpnih.gov. This compound has been shown to reduce immobility in the forced swimming test, a common model for assessing antidepressant effects jst.go.jptandfonline.com. This behavioral effect appears to be dependent on sigma-1 receptor activation and involves modulation of intracellular calcium mobilization researchgate.net.
Summary of Preclinical Findings
| Preclinical Model/Area | Observed Effect of this compound | Relevant Mechanisms/Markers | Source(s) |
| Amyloid Beta Neurotoxicity (Mouse) | Prevents/Reduces cellular damage, reduces apoptosis, alleviates ER stress, decreases Aβ burden | Modulation of lipid rafts, inhibition of Aβ fibril formation, influence on cellular signal transduction, oxidative stress | google.com, e-century.us |
| Tau Hyperphosphorylation (Mouse) | Normalizes pTauS199 levels | Prevention of GSK-3β alterations, enhancement of PI3K/Akt and PLCγ/PKC signaling | google.com, nih.gov |
| Neuroinflammation (Experimental Models) | Attenuates activation (e.g., decreased GFAP) | Regulation of microglial activation, favoring reparative phenotype | google.com, acs.org, nih.gov |
| Cerebral Ischemia (Gerbil) | Provides significant protection against cell death | Promotion of neuronal survival, modulation of ER/mitochondrial function, calcium homeostasis | alzdiscovery.org, tocris.com, acs.org |
| Aβ-Induced Cognitive Deficits (Mouse) | Prevents learning and memory deficits (spatial working, contextual long-term) | Modulation of NMDA receptor-dependent learning and memory | google.com, alzdiscovery.org |
| Age-Related Memory Impairment (Mouse) | Shows beneficial effects | Likely involves sigma-1 receptor modulation of cognitive pathways | google.com, alzdiscovery.org |
| Antidepressant-like activity (Mouse) | Reduces immobility in forced swimming test | Sigma-1 receptor activation, modulation of intracellular calcium mobilization | tandfonline.com, jst.go.jp, researchgate.net |
Investigations into Anti-Amnesic and Nootropic Effects in Cognitively Impaired Animal Models
Preclinical research has indicated that this compound possesses anti-amnesic and nootropic properties in several animal models of cognitive impairment. Studies have shown that this compound treatment can improve cognitive functions in rat models of scopolamine-induced amnesia, a mouse model of accelerated aging (SAMP8 mice), rats exposed prenatally to cocaine, and a mouse model of chronic alcohol consumption. alzdiscovery.org The anti-amnesic effects of sigma-1 receptor ligands like this compound appear to manifest primarily when cognitive functions are already impaired due to deficits in neural transmission. alzdiscovery.org
Mechanistically, this compound's neuroprotective effects may involve increasing acetylcholine (B1216132) release and modulating NMDA receptor-induced neuronal firing in the hippocampus. alzdiscovery.org It may also influence plasma membrane potentials and intracellular calcium signaling. alzdiscovery.org Sigma-1 receptor ligands act in a modulatory capacity, meaning their effects on calcium mobilization, neuronal firing, or neurotransmitter release occur when other receptors or channels, such as IP3 receptors, potassium channels, or NMDA receptors, are activated. alzdiscovery.org
While acute this compound treatment showed beneficial effects on memory retrieval in an accelerated aging mouse model, chronic administration for 10 days appeared less effective on long-term memory, suggesting a potential role as a cognitive enhancer rather than a treatment for chronic neurodegenerative conditions. alzdiscovery.org
Evaluation of Antidepressant-Like Activities in Rodent Behavioral Paradigms (e.g., Forced Swim Test, Olfactory Bulbectomy Model)
This compound has demonstrated antidepressant-like effects in rodent behavioral paradigms. In rats intracerebroventricularly injected with Aβ40 or Aβ25-35, this compound treatment reduced stress-induced immobility, indicating an antidepressant effect. alzdiscovery.org this compound has been reported as highly efficient in the forced swimming and tail suspension tests in rodents. nih.gov The antidepressant-like activity of sigma-1 receptor agonists, including this compound, may involve calcium mobilization. frontiersin.orgnih.govresearchgate.net Studies have shown that the decrease in immobility time in the forced swim test induced by this compound was blocked by calcium chelators, suggesting a dependence on both extracellular calcium influx and intracellular calcium mobilization. frontiersin.orgresearchgate.net
While the forced swim test and tail suspension test are commonly used to assess antidepressant-like activity, the olfactory bulbectomy (OBX) model in rodents is also utilized and is considered to have translational value for studying the time course of depressive-like behavior. frontiersin.orgnih.gov Chronic treatment with classical antidepressants can reverse or attenuate OBX-induced altered behavior. frontiersin.org Although the provided search results specifically mention other compounds in the context of the olfactory bulbectomy model frontiersin.orgnih.gov, this compound's general classification as a sigma receptor agonist with antidepressant-like effects in other rodent models suggests potential relevance, though direct studies on this compound in the OBX model were not explicitly detailed in the provided snippets.
Research on Intervention in Stress-Induced Behavioral and Cognitive Deficits
Research has explored this compound's potential to intervene in stress-induced behavioral and cognitive deficits. Studies in rats subjected to prenatal restraint stress have shown that this stress can induce delayed memory deficits affecting spatial and nonspatial, short- and long-term memories in juvenile offspring. nih.gov Pretreatment with this compound reversed these stress-induced learning deficits in offspring rats across various memory tests, including spontaneous alternation in the Y-maze, delayed alternation in the T-maze, water-maze learning, and passive avoidance. nih.gov The effects of this compound in this model were blocked by a sigma-1 antagonist, confirming the involvement of the sigma-1 receptor. nih.gov This suggests that activation of the sigma-1 neuromodulatory receptor can facilitate a significant recovery of memory functions in prenatally stressed rats. nih.gov
Furthermore, sigma-1 receptor agonists, including this compound, have been shown to inhibit several CRF-mediated stress responses, such as gastric acid secretion and colonic spike burst frequency. nih.gov They can also inhibit the anxiogenic behavioral response to CRF. nih.gov This indicates a potential role for the sigma-1 receptor in the negative regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
Research in Other Preclinical Therapeutic Areas
Investigations into Anti-Cancer Mechanisms (e.g., cell growth and migration inhibition in specific cancer cell lines)
Preclinical studies have investigated this compound's potential anti-cancer mechanisms, including its effects on cell growth and migration in specific cancer cell lines. In cell culture studies, this compound treatment significantly inhibited voltage-activated K+ currents in both small cell lung cancer and leukemic cell lines. alzdiscovery.orgfrontiersin.org Sigma ligands, including this compound, have been shown to inhibit cell growth through cell cycle arrest in the G1 phase, rather than via an apoptotic mechanism in some cancer cell types. alzdiscovery.orgfrontiersin.org
More recent cell culture studies have shown that this compound inhibited breast and colorectal cancer cell migration. alzdiscovery.orgresearchgate.net This inhibition is suggested to occur by dissociating the complex formed by SK3 (a calcium-activated K+ channel) and Orai (a voltage-independent calcium channel). alzdiscovery.orgfrontiersin.orgresearchgate.net this compound's effect on cell migration was absent in SigmaR1-depleted cells, demonstrating the specificity of the ligand's effects. researchgate.net Sigma-1 receptor expression is relatively low in normal cells but elevated in certain cancers, including prostate, breast, and lung cancers. frontiersin.orgresearchgate.net In breast cancer, high sigma-1 receptor levels correlate with advanced stages and poorer prognosis. frontiersin.orgresearchgate.net Sigma-1 receptor binds to SK3 and Orai1 channels, promoting their coupling in plasma membrane lipid nanodomains, and silencing SigmaR1 reduces calcium influx in colorectal and breast cancer cells, thereby decreasing cell migration. researchgate.net
Studies on Anti-Secretory Effects in Experimental Intestinal Models (e.g., enterotoxin-induced secretion)
This compound has been studied for its anti-secretory effects in experimental intestinal models, particularly in the context of enterotoxin-induced secretion. Cholera toxin and Escherichia coli heat labile (LT) and heat stable (STa) enterotoxins induce small intestinal secretion partly by activating enteric nerves. nih.govnih.govbmj.comresearchgate.net this compound, as a sigma receptor ligand, has been shown to inhibit neurally mediated secretion. nih.govnih.govbmj.comresearchgate.net
In an in vivo rat model of jejunal perfusion, this compound demonstrated antisecretory potential against cholera toxin, LT, and STa induced water and electrolyte secretion. nih.govnih.govbmj.comresearchgate.net Pretreatment with this compound significantly inhibited cholera toxin induced net water secretion. nih.govnih.govbmj.comresearchgate.net LT and STa induced secretion were also inhibited by this compound. nih.govnih.govbmj.comresearchgate.net Furthermore, this compound was able to reduce established cholera toxin induced secretion. nih.govnih.govbmj.comresearchgate.net These findings suggest that this compound inhibits neurally mediated enterotoxigenic secretion and has potential as a therapeutic agent for diarrheas where currently available medications are not fully satisfactory. nih.govnih.govbmj.comresearchgate.net
Data from a study on this compound's anti-secretory effects in a rat jejunal perfusion model:
| Enterotoxin | This compound Treatment (1 mg/kg IV) | Median Net Water Secretion (µl/min/g) | p-value |
| Cholera Toxin | Vehicle | -120 | < 0.001 |
| Cholera Toxin | This compound | -31 | |
| E. coli LT | Vehicle | -90 | < 0.03 |
| E. coli LT | This compound | -56 | |
| E. coli STa | Vehicle | -76 | < 0.01 |
| E. coli STa | This compound | -29 |
Note: Negative values indicate secretion.
Potential Modulatory Role in Pain Pathways in Preclinical Models
The sigma-1 receptor, for which this compound is an agonist, has been implicated in the modulation of pain pathways in preclinical models. Sigma-1 receptors play a modulatory role in calcium signaling, which is crucial in pain processing. explorationpub.com Studies using sigma-1 receptor knockout mice and selective antagonists have revealed critical roles for the sigma-1 receptor in modulating pain of different etiologies, including chemical-induced hyperalgesia, central and peripheral neuropathy, osteoarthritis, and cancer pain. explorationpub.com
While many studies in the provided snippets focus on the effects of sigma-1 receptor antagonists in pain models explorationpub.comresearchgate.net, the modulatory role of sigma-1 receptor agonists like this compound is also relevant. Activation of sigma-1 receptors can increase intracellular Ca2+ concentration by potentiating Ca2+ entry and mobilization, which is linked to pain transmission. researchgate.net However, the precise role of agonists like this compound in various pain models requires further specific investigation. The provided information highlights the broader involvement of the sigma-1 receptor system in pain modulation.
Advanced Pharmacological Research Methodologies for Igmesine
High-Throughput In Vitro Receptor Binding and Functional Assays for Compound Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. For Igmesine (B115768), HTS methodologies are crucial for assessing its binding affinity and functional activity at sigma receptors and other potential targets.
Receptor binding assays, often utilizing radioligands, are employed to quantify the affinity of this compound for sigma-1 and sigma-2 receptors. For instance, studies have determined this compound's high affinity for the sigma-1 receptor, with reported IC₅₀ values in the nanomolar range in rat brain membranes wikipedia.orgnih.gov. Competitive binding assays using radiolabeled ligands like [³H]-(+)-pentazocine for σ1R and [³H]-DTG for σ2R are standard techniques nih.govacs.org. These assays can be adapted to medium or high-throughput formats, although challenges exist in achieving reliable results with low receptor densities in some tissues wvu.edu.
Functional assays are essential to understand the biological consequences of this compound binding. Given that σ1R is a chaperone protein, its functional modulation can impact various cellular processes, including ion channel activity, calcium signaling, and protein-protein interactions nih.govwikipedia.org. High-throughput functional assays for σ1R activity are still under development, but approaches include measuring the dissociation of σ1R from the endoplasmic reticulum chaperone BiP, which is a ligand-sensitive interaction wvu.edumdpi.com. While initial attempts to develop HTS functional assays based on this interaction using platforms like Alphascreen have faced challenges, ongoing efforts aim to refine these methods wvu.edu. Other functional readouts for σ1R agonists, such as potentiation of IP₃-mediated calcium response, facilitation of BDNF release, and potentiation of NGF-induced neurite sprouting, are being explored for their suitability in HTS nih.gov.
Data from receptor binding studies provide key parameters such as inhibition constant (Kᵢ) or IC₅₀ values, indicating the concentration at which this compound displaces a bound ligand or inhibits a specific function by 50%. These values are critical for characterizing this compound's potency and selectivity for different sigma receptor subtypes.
| Receptor Subtype | Species/Tissue | Assay Type | Affinity (IC₅₀ or Kᵢ) | Reference |
| Sigma-1 | Rat brain membrane | Binding (IC₅₀) | 39 nM | wikipedia.orgnih.gov |
| Sigma-1 | Human S1R (recombinant) | Binding (Kᵢ) | 14.6 nM | nih.gov |
| Sigma-2 | Human MCF-7 cells | Binding (Kᵢ) | Variable, lower than σ1R | nih.gov |
Note: Affinity values can vary depending on the specific assay conditions and source of receptors.
Application of Advanced Cellular Model Systems for Mechanistic Elucidation (e.g., primary neuronal cultures, organotypic slices)
Advanced cellular model systems, such as primary neuronal cultures and organotypic slices, are invaluable for dissecting the cellular and molecular mechanisms underlying this compound's effects. These models retain many features of the in vivo environment, allowing for the study of complex neuronal interactions and signaling pathways.
Primary neuronal cultures, derived directly from animal brain tissue, provide a simplified system to investigate the direct effects of this compound on neuronal survival, function, and plasticity. Studies using primary cerebral neurons, retinal ganglion cells, and lens cells have shown protective effects of sigma-1 receptor agonists, including this compound, against various insults such as neurotoxicity induced by amyloid-beta peptide, oxidative stress, and endoplasmic reticulum stress google.comnih.gov. For example, this compound treatment has been shown to protect murine primary dopaminergic neurons from injury induced by neurotoxic compounds like 6-hydroxydopamine google.com. In cultured cortical neurons, sigma-1 receptor agonists have prevented cell death induced by exposure to amyloid-beta toxicity nih.gov. Furthermore, this compound has been implicated in modulating extracellular calcium influx by regulating the activities of voltage-gated calcium channels in primary cultured rat frontal cortical neurons frontiersin.org.
Organotypic slice cultures, typically prepared from brain regions like the hippocampus, maintain the native tissue architecture and synaptic connectivity, offering a more complex and physiologically relevant model than dissociated cell cultures researchgate.netemory.edu. These slices can be used to study the effects of this compound on synaptic function, neuronal network activity, and neuroinflammation in a context that closely mimics the in vivo brain emory.edu. Organotypic hippocampal slices, for instance, have been used to investigate mechanisms of brain synapses and can propagate prions, making them relevant for studying neurodegenerative diseases researchgate.netemory.edu. While specific published research detailing this compound studies in organotypic slices was not extensively found in the immediate search results, this model system is well-suited for investigating its effects on neuronal circuits and glial-neuronal interactions in a preserved tissue environment e-century.usnih.gov. The ability of organotypic slices to maintain glutamate (B1630785) receptors and other synaptic components over long periods makes them suitable for studying the long-term effects of compounds like this compound on synaptic plasticity and function emory.edu.
These cellular models allow for detailed investigations into how this compound interacts with specific ion channels, receptors (such as NMDA receptors which are modulated by sigma-1 receptors), and signaling pathways, providing insights into its neuroprotective and potentially antidepressant-like effects alzdiscovery.orgfrontiersin.orgnih.govresearchgate.netdntb.gov.ua.
Utilization of Specific In Vivo Preclinical Animal Models for Translational Research (e.g., genetically modified models, targeted lesion models)
In vivo preclinical animal models are essential for evaluating the efficacy and translational potential of this compound in complex biological systems, mimicking aspects of human diseases. Various models, including those with genetic modifications or targeted lesions, have been employed.
Genetically modified models, such as sigma-1 receptor knockout mice, are crucial for confirming the involvement of σ1R in the observed pharmacological effects of this compound jst.go.jpmdpi.com. Studies using σ1R knockout mice have demonstrated that the antidepressant-like effect of this compound did not develop in these animals, confirming that its action in these behavioral models is mediated via the sigma-1 receptor jst.go.jpmdpi.com. Sigmar1 global knockout mice also exhibit pathological changes and depression-like behavior, further highlighting the receptor's importance mdpi.comresearchgate.net.
Targeted lesion models are used to induce specific pathological conditions relevant to diseases where this compound might have therapeutic potential. For example, the olfactory bulbectomy model in rodents is used to study depression-like behaviors and associated neurobiological changes oup.com. This compound has been shown to reverse some of the behavioral alterations induced by olfactory bulbectomy in rats, suggesting antidepressant-like properties in this model oup.com. Another relevant model is the gerbil model of global cerebral ischemia, where this compound treatment provided significant protection against cell death and attenuated ischemia-induced hyperactivity alzdiscovery.org. This compound has also shown beneficial effects in the senescence-accelerated mouse model of age-related memory impairment google.com. Furthermore, models involving the injection of amyloid-beta peptides are used to mimic aspects of Alzheimer's disease, and this compound has demonstrated neuroprotective effects and the ability to prevent learning and memory deficits in such models google.comnih.gov.
These in vivo models provide critical data on the behavioral, physiological, and biochemical effects of this compound in a living organism, bridging the gap between in vitro findings and potential clinical applications. The use of specific models allows researchers to investigate this compound's effects in the context of particular disease pathologies, such as neuroprotection in models of cerebral ischemia or its impact on cognitive function in models of aging or neurodegeneration alzdiscovery.orggoogle.comnih.gov.
Development and Application of Bioanalytical Methodologies for this compound and Its Metabolites in Preclinical Samples
Bioanalytical methodologies are fundamental for quantifying this compound and its metabolites in biological samples obtained from preclinical studies. This is essential for pharmacokinetic (PK) studies, which determine how a compound is absorbed, distributed, metabolized, and excreted in the body.
Common bioanalytical techniques include liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates nih.govnih.gov. Enzyme-linked immunosorbent assays (ELISAs) can also be used, particularly for larger molecules or when specific antibodies are available, although LC-MS/MS is generally preferred for small molecule drugs and their metabolites nih.govnih.gov.
The development of these methodologies involves establishing rigorous validation procedures to ensure accuracy, precision, sensitivity, and selectivity. This includes assessing matrix effects, recovery, and the stability of the analyte in the biological sample nih.gov. For this compound, bioanalytical methods would be developed and validated to measure its concentration in samples collected from animal models over time following administration. This allows for the determination of key PK parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and clearance.
Pharmacodynamic Marker Research in Preclinical Systems
Pharmacodynamic (PD) marker research in preclinical systems aims to identify and quantify biological indicators that reflect the pharmacological activity of this compound. These markers can provide insights into the engagement of the target (e.g., sigma-1 receptor) and the downstream cellular and physiological effects.
PD markers can include changes in receptor occupancy, modulation of signaling pathways, alterations in neurotransmitter levels, changes in protein expression, or functional readouts in specific brain regions or cell types. For this compound, as a sigma-1 receptor agonist, relevant PD markers could include the extent of sigma-1 receptor binding in target tissues (measured ex vivo using radioligand binding in tissue homogenates or autoradiography), changes in the activity of ion channels modulated by σ1R (e.g., NMDA receptors, potassium channels), or alterations in calcium signaling nih.govalzdiscovery.orgwikipedia.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netdntb.gov.ua.
Studies have investigated the effects of this compound on various neurochemical measures. For example, this compound has been shown to block NMDA-induced increases in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway nih.govresearchgate.net. While some studies explored this compound's effects on monoaminergic systems, its impact on serotonin (B10506) and noradrenaline neuronal uptake was weak or lacking at behaviorally active doses nih.gov.
In the context of neuroprotection, PD markers could include indicators of reduced neuronal cell death (e.g., TUNEL staining, caspase activity), decreased neuroinflammation (e.g., microglial activation markers like IBA-1, cytokine levels), or reduced oxidative stress markers (e.g., lipid peroxidation) google.comnih.govrsc.org. In models of depression, behavioral readouts like the forced swim test or conditioned fear stress test serve as functional PD markers, and studies have shown that this compound's effects in these tests are dependent on sigma-1 receptor activation e-century.usjst.go.jpmdpi.comnih.govif-pan.krakow.pl.
PD marker research helps to establish a link between this compound exposure (informed by PK studies) and its biological effects, contributing to the understanding of dose-response relationships and mechanisms of action. The identification of reliable PD markers is also crucial for translational research, as these markers can potentially be measured in clinical studies to assess target engagement and therapeutic response.
Theoretical and Computational Chemistry Studies of Igmesine
Molecular Docking and Dynamics Simulations of Igmesine-σ1R Interactions and Conformational Dynamics
Molecular docking is a computational technique used to predict the binding mode and affinity between a small molecule, such as This compound (B115768) (ligand), and a target protein, like the σ1R. By simulating the interaction and orientation of this compound within the σ1R binding site, docking studies can identify potential binding poses and estimate binding energies.
Molecular dynamics (MD) simulations extend docking studies by providing a dynamic view of the ligand-receptor complex over time. These simulations account for the flexibility of both the ligand and the receptor, allowing for the study of conformational changes upon binding and the stability of the complex. MD simulations can reveal the frequency and nature of contacts between different parts of the this compound molecule and specific amino acid residues within the σ1R binding pocket. researchgate.netmdpi.com Studies on σ1R ligands, including analyses that mention this compound in the context of σ1R binding, highlight the importance of interactions with residues such as Glu172, which often forms hydrogen bonds with the ligand's basic nitrogen, and hydrophobic residues like Tyr120, Val162, Leu105, and Ile124, which contribute significantly through hydrophobic interactions. researchgate.netmdpi.com These computational methods, particularly when used with the crystal structure of σ1R, have been instrumental in elucidating the structure-activity relationship of σ1R ligands. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. semanticscholar.org For this compound and its analogs, QSAR models can correlate structural descriptors (e.g., molecular weight, lipophilicity, electronic properties, spatial arrangement) with their binding affinity for the σ1R or other observed biological effects. semanticscholar.orgresearchgate.net
QSAR studies in the context of sigma receptor ligands, including those related to arylalkylamines like this compound, aim to identify the key structural features that are essential for high receptor affinity and selectivity. researchgate.net These models can help in understanding how modifications to the this compound structure might impact its interaction with the receptor and predict the activity of novel, untested compounds. semanticscholar.orgresearchgate.net CoMFA and CoMSIA are examples of 3D-QSAR methods that have been applied to sigma receptor ligands, incorporating steric, electrostatic, and hydrophobic fields to build predictive models. researchgate.net
In Silico Approaches for Predicting Biological Activities and Binding Affinities of this compound Derivatives
In silico approaches encompass a range of computational methods used to predict various biological activities and binding affinities of compounds before experimental synthesis and testing. For this compound derivatives, these methods can include virtual screening of large databases of compounds to identify potential new ligands with predicted high affinity for σ1R, as well as the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Pharmacophore modeling, an in silico technique, creates a three-dimensional representation of the essential chemical features required for a molecule to bind to a specific target, such as the σ1R. mdpi.com By comparing the structural features of this compound and its analogs to a σ1R pharmacophore model, researchers can assess their potential binding capability. These predictive tools aid in prioritizing compounds for synthesis and experimental evaluation, accelerating the drug discovery process.
Computational Studies on Stereoisomeric Contributions to σ1R Interaction
This compound possesses a chiral center, giving rise to stereoisomers. Computational studies are valuable for investigating how the stereochemistry of this compound and its analogs influences their interaction with the σ1R. The σ1R has shown stereoselectivity for certain ligands, such as (+)-benzomorphans. amazonaws.comresearchgate.net
Future Directions and Emerging Research Avenues for Igmesine
Exploration of Novel σ1R-Mediated Signaling Pathways and Identification of Downstream Biomarkers
Future research aims to fully elucidate the complex signaling pathways mediated by σ1R activation by compounds like Igmesine (B115768). The σ1R, an endoplasmic reticulum (ER) chaperone protein primarily located at the mitochondria-associated ER membrane (MAM), plays a crucial role in regulating cellular processes such as calcium homeostasis, ER stress response, and mitochondrial function. google.comnih.govfrontiersin.orgtandfonline.com Activation of σ1R can influence various downstream effectors, including ion channels (such as NMDA receptors and voltage-gated calcium channels), G-protein-coupled receptors, and lipid rafts. tandfonline.comfrontiersin.orgontosight.ainih.gov
Studies have indicated that σ1R activation can modulate intracellular calcium mobilization, which is critical for neuronal function and survival. frontiersin.orgresearchgate.netnih.gov For instance, this compound has been implicated in modulating extracellular calcium influx by regulating the activity of L- and N-type voltage-dependent calcium channels. researchgate.net Further research is needed to identify the specific downstream biomarkers that are reliably modulated by this compound-mediated σ1R activation in different cell types and pathological conditions. This could involve detailed phosphoproteomic and interactome studies to map the protein networks influenced by this compound. nih.gov Understanding these intricate signaling cascades and identifying robust biomarkers will be essential for predicting therapeutic responses and developing targeted interventions.
Development of Advanced Research Tools, including Selective Radioligands for σ1R Imaging in Preclinical Models
Advancing the research on this compound and σ1R requires sophisticated tools, particularly highly selective radioligands for in vivo imaging. Positron Emission Tomography (PET) imaging with σ1R-selective radioligands allows for the non-invasive visualization and quantification of σ1R distribution and density in the brain and other tissues. scienceopen.comsnmjournals.orgnih.govrsc.orgradiologykey.com This is crucial for understanding the role of σ1R in disease pathophysiology, evaluating target engagement of σ1R ligands like this compound, and monitoring therapeutic outcomes in preclinical models. scienceopen.comnih.govrsc.org
While some σ1R radioligands have been developed and tested, including in preclinical and early clinical studies, there is a continuous need for novel radiotracers with improved affinity, selectivity, and pharmacokinetic properties. scienceopen.comsnmjournals.orgradiologykey.com The development of such advanced tools will facilitate more precise and informative studies on the pharmacodynamics of this compound and other σ1R ligands, enabling a better correlation between σ1R occupancy and behavioral or cellular effects in preclinical settings.
Research into Synergistic Interactions of this compound with Other Investigational Agents in Preclinical Settings
Exploring the potential synergistic interactions between this compound and other investigational agents is an important avenue for future research. Given the multifaceted roles of σ1R in modulating various cellular pathways, combining this compound with compounds targeting different mechanisms could lead to enhanced therapeutic efficacy or allow for lower doses of each agent, potentially reducing off-target effects.
Preclinical studies have already begun to investigate the synergistic effects of σ1R agonists with other drug classes. For example, research has explored the combined administration of sigma receptor ligands and uncompetitive NMDA receptor antagonists, suggesting potential benefits in models of depression. jpp.krakow.plresearchgate.net Future studies could investigate the synergistic potential of this compound with agents used in neurological disorders, inflammatory conditions, or even in oncology, considering the emerging role of σ1R in cancer biology. researchgate.netnih.govacs.org Identifying beneficial combinations could open new therapeutic strategies for complex diseases where multiple pathways are involved.
Further Elucidation of Stereoisomer-Specific Research Effects and Potential Differential Mechanisms
While the provided information primarily refers to this compound generally, many chiral compounds exhibit stereoisomer-specific pharmacological profiles. If this compound exists as stereoisomers, future research should focus on synthesizing and evaluating the individual stereoisomers to determine if they possess differential affinity for σ1R or elicit distinct downstream effects. This is crucial because different stereoisomers can interact with biological targets in unique ways, leading to divergent therapeutic or off-target effects. A thorough investigation into stereoisomer-specific binding, functional activity, and in vivo effects in preclinical models is necessary to determine if one stereoisomer is more potent, selective, or has a better safety profile than the other or the racemic mixture. This knowledge could inform the development of more refined and effective σ1R-targeted therapies.
Unexplored Therapeutic Potentials and Mechanistic Hypotheses (e.g., in other neurological conditions, immune modulation, metabolic regulation)
Beyond its previously explored applications, this compound's activity at σ1R suggests potential in a wider range of conditions. The σ1R is implicated in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, due to its roles in neuroprotection, protein folding, and ER-mitochondrial communication. google.comnih.govmdpi.commdpi.comnih.govresearchgate.netd-nb.inforesearchgate.net Future research could explore the therapeutic potential of this compound in preclinical models of these diseases, investigating its ability to mitigate neurodegeneration, improve synaptic function, or modulate neuroinflammation.
Furthermore, emerging evidence suggests a role for σ1R in immune modulation and metabolic regulation. tandfonline.comresearchgate.netnih.govd-nb.infomagtechjournal.commdpi.com σ1R ligands have been shown to influence inflammatory responses and cytokine production. nih.govmdpi.commdpi.com The receptor's localization at the MAM also links it to mitochondrial function and cellular metabolism. google.comtandfonline.comresearchgate.netd-nb.info Preclinical studies could investigate the effects of this compound on immune cell function, inflammatory markers, and metabolic parameters in relevant disease models. These unexplored avenues represent significant opportunities to uncover novel therapeutic applications for this compound based on the diverse physiological roles of the σ1R.
Advanced Gene Expression and Proteomic Profiling in this compound-Treated Preclinical Models
To gain a deeper understanding of the molecular mechanisms underlying this compound's effects, advanced gene expression and proteomic profiling studies in preclinical models are warranted. Techniques such as RNA sequencing and mass spectrometry can provide a comprehensive view of the transcriptional and translational changes that occur in response to this compound treatment.
These studies can help identify novel genes and proteins that are regulated by σ1R activation and are involved in the observed pharmacological effects. For example, profiling could reveal changes in the expression of genes related to neuroinflammatory pathways, ER stress response, protein chaperones, or ion channel subunits. nih.govmdpi.commdpi.com Proteomic analysis could identify specific protein-protein interactions involving σ1R that are modulated by this compound, providing insights into the formation of functional protein complexes at the MAM and other cellular locations. nih.govnih.govmdpi.com Such detailed molecular profiling will be invaluable for dissecting the intricate mechanisms of action of this compound and identifying potential new targets for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
